L-Lysyl-L-valyl-L-lysyl-L-leucyl-L-isoleucyl-L-valyl-L-leucyl-L-valine
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Overview
Description
L-Lysyl-L-valyl-L-lysyl-L-leucyl-L-isoleucyl-L-valyl-L-leucyl-L-valine is a peptide composed of eight amino acids: lysine, valine, lysine, leucine, isoleucine, valine, leucine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-valyl-L-lysyl-L-leucyl-L-isoleucyl-L-valyl-L-leucyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-valyl-L-lysyl-L-leucyl-L-isoleucyl-L-valyl-L-leucyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Peptide bonds can be reduced under specific conditions, although this is less common.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds or sulfoxides, while substitution reactions can introduce new functional groups into the peptide chain.
Scientific Research Applications
L-Lysyl-L-valyl-L-lysyl-L-leucyl-L-isoleucyl-L-valyl-L-leucyl-L-valine has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based vaccines.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Lysyl-L-valyl-L-lysyl-L-leucyl-L-isoleucyl-L-valyl-L-leucyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: Another peptide with a similar sequence but different amino acid composition.
L-Lysyl-L-valyl-L-leucyl-L-aspartic acid: A peptide with a similar structure but includes aspartic acid instead of isoleucine.
Uniqueness
L-Lysyl-L-valyl-L-lysyl-L-leucyl-L-isoleucyl-L-valyl-L-leucyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Its combination of hydrophobic and hydrophilic residues allows it to interact with various molecular targets, making it versatile in research and industrial applications.
Properties
CAS No. |
666829-32-9 |
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Molecular Formula |
C45H86N10O9 |
Molecular Weight |
911.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C45H86N10O9/c1-13-29(12)37(44(62)53-35(27(8)9)43(61)51-33(23-25(4)5)40(58)54-36(28(10)11)45(63)64)55-41(59)32(22-24(2)3)50-39(57)31(19-15-17-21-47)49-42(60)34(26(6)7)52-38(56)30(48)18-14-16-20-46/h24-37H,13-23,46-48H2,1-12H3,(H,49,60)(H,50,57)(H,51,61)(H,52,56)(H,53,62)(H,54,58)(H,55,59)(H,63,64)/t29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
UVMUTKVMCVJRGE-IZROAPMXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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